molecular formula C18H28O2 B040739 Decylplastoquinone CAS No. 112055-76-2

Decylplastoquinone

Cat. No.: B040739
CAS No.: 112055-76-2
M. Wt: 276.4 g/mol
InChI Key: APNQQQRDLMWNLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Decylplastoquinone can be synthesized through a multi-step process involving the alkylation of 2,3-dimethyl-1,4-benzoquinone with decyl bromide under basic conditions . The reaction typically requires a strong base such as potassium carbonate and an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, followed by purification through column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl or aryl halides, strong bases.

Major Products:

Scientific Research Applications

Decylplastoquinone has garnered significant attention in various scientific fields due to its redox-active properties :

Mechanism of Action

Decylplastoquinone exerts its effects primarily through its role in electron transfer processes . It acts as an electron carrier in biological systems, facilitating the transfer of electrons between different molecules. This process is crucial in maintaining the redox balance within cells and preventing oxidative damage. The compound targets various molecular pathways involved in electron transport, particularly within the mitochondria .

Comparison with Similar Compounds

Biological Activity

Decylplastoquinone (DPQ) is a synthetic analogue of plastoquinone, a crucial component in the electron transport chain of photosynthesis and respiration. Its biological activity is primarily linked to its role in redox reactions and interactions with various proteins, particularly in plant systems. This article delves into the molecular mechanisms, structural insights, and biological implications of DPQ, supported by relevant research findings.

This compound functions as an electron carrier in the thylakoid membranes of chloroplasts. Its interaction with the cytochrome b6f complex is particularly significant. Recent studies utilizing high-resolution cryo-electron microscopy have revealed that DPQ occupies specific sites within the cytochrome b6f complex, facilitating electron transfer during photosynthesis.

  • Binding Sites : DPQ adopts a unique position in the Qn site of the cytochrome b6f complex, distinct from natural substrates. This positioning is critical for its role in catalysis and electron transfer processes .
  • Conformational Dynamics : The dynamic movement of the iron-sulfur protein (ISP) within the cytochrome b6f complex is influenced by DPQ binding. Structural studies indicate that the ISP undergoes significant conformational changes upon interaction with DPQ, which may enhance substrate exchange mechanisms .

Biological Implications

The biological activity of DPQ extends beyond its role as an electron carrier. It has been shown to influence various biochemical pathways and physiological responses in plants.

  • Inhibition of Kinase Activity : Research indicates that reduced forms of DPQ can inhibit the autokinase activity of certain chloroplast proteins, such as CSK (chloroplast sensor kinase). This inhibition is linked to redox state changes within iron-sulfur clusters, suggesting a regulatory role for DPQ in chloroplast signaling pathways .
  • Photosynthetic Efficiency : The presence of DPQ affects the efficiency of photosynthetic processes by modulating electron flow through the photosystem II (PSII) complex. Studies show that DPQ can alter fluorescence induction profiles, indicating changes in electron transport dynamics .

Case Studies and Research Findings

Several studies have highlighted the biological activity and significance of this compound:

  • Photosynthetic Performance : A study on Arabidopsis demonstrated that varying concentrations of DPQ influenced photosynthetic rates and chlorophyll fluorescence parameters, indicating its role in optimizing light energy capture .
  • Redox Regulation : In a controlled experiment, treatment with DPQ led to significant alterations in redox states within chloroplasts, impacting downstream signaling pathways associated with stress responses .
  • Structural Analysis : High-resolution structural analyses have provided insights into how DPQ interacts with key proteins involved in photosynthesis. The observed structural conformations reveal potential pathways for improving plant resilience through targeted manipulation of plastoquinone analogues .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceKey FindingsBiological Implications
Unique binding positions in cytochrome b6fEnhanced electron transfer efficiency
Inhibition of CSK autokinase activityRegulatory role in chloroplast signaling
Altered fluorescence induction profilesImpact on photosynthetic performance
Structural insights into quinone interactionsPotential for improved plant resilience

Properties

IUPAC Name

5-decyl-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-4-5-6-7-8-9-10-11-12-16-13-17(19)14(2)15(3)18(16)20/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNQQQRDLMWNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409010
Record name Decylplastoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112055-76-2
Record name Decylplastoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112055-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decylplastoquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decylplastoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Decylplastoquinone interact with Photosystem I, and what are the downstream effects?

A: this compound (dPQ) interacts with Photosystem I (PSI) by quenching the excited state of chlorophyll (Chl) within the PSI antenna complex [, ]. This quenching effect reduces the fluorescence emission of PSI and impacts the balance between different Chl de-excitation pathways []. Specifically, dPQ increases heat dissipation within PSI and decreases its photochemical capacity []. This interaction also leads to a retardation of P700 photooxidation under limiting light conditions []. These findings suggest that the redox state of the plastoquinone pool, influenced by dPQ, plays a significant role in regulating PSI energy dissipation and photochemical activity.

Q2: How does the phosphorylation state of Photosystem II influence the binding of herbicides and this compound?

A: Research suggests that phosphorylation of the Photosystem II (PSII) core complex can reduce the binding affinity for various photosynthetic herbicides []. This effect is also observed with synthetic quinones, including this compound, and the electron acceptor 2,6-dichlorophenolindophenol []. The study found four distinct PSII core populations with varying phosphorylation levels and corresponding differences in herbicide binding affinities []. This heterogeneity in PSII core phosphorylation could be a contributing factor to the different responses observed in vivo []. These findings highlight the complexity of PSII regulation and the potential impact of phosphorylation on herbicide and quinone binding dynamics.

Q3: Are there analytical techniques available to study the interactions of this compound with Photosystem I and II?

A: Yes, several analytical techniques are employed to investigate the interactions of this compound with photosystems. Fluorescence spectroscopy is used to monitor changes in chlorophyll fluorescence emission upon dPQ addition, reflecting alterations in energy transfer and dissipation within the photosystems [, ]. Photoacoustic measurements provide insights into the photochemical capacity and heat dissipation changes in PSI upon dPQ treatment []. Herbicide binding assays, utilizing radiolabeled or fluorescently tagged herbicides, help determine the binding affinities and competition between dPQ and herbicides for the QB binding site in PSII []. These methods, along with others like electron paramagnetic resonance (EPR) spectroscopy, contribute to a comprehensive understanding of dPQ's interactions with photosynthetic processes.

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